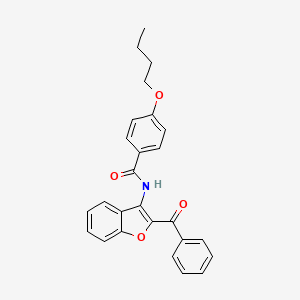![molecular formula C25H23ClN6O B15023062 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine](/img/structure/B15023062.png)
6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core, the introduction of the chloro group, and the attachment of the triazinyl and methoxybenzyl groups. Common synthetic methods include:
Friedel-Crafts Acylation: This step introduces the acyl group to the benzene ring, forming the quinazoline core.
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Substitution Reactions: The chloro group is introduced via halogenation, and the triazinyl and methoxybenzyl groups are attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions include various substituted quinazolines, triazines, and benzyl derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(4-methoxybenzyl)-N-(naphthalen-1-yl)acetamide: Another compound with a methoxybenzyl group, known for its herbicidal activity.
4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides: Compounds with similar substitution patterns, used in various biological studies.
Uniqueness
6-chloro-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-phenylquinazolin-2-amine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C25H23ClN6O |
|---|---|
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
6-chloro-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine |
InChI |
InChI=1S/C25H23ClN6O/c1-33-20-10-7-17(8-11-20)14-32-15-27-24(28-16-32)31-25-29-22-12-9-19(26)13-21(22)23(30-25)18-5-3-2-4-6-18/h2-13H,14-16H2,1H3,(H2,27,28,29,30,31) |
Clé InChI |
NOPLYORNXAQSEJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2CNC(=NC2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B15022999.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B15023004.png)
![[6-(4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B15023009.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15023023.png)
![1-(3-Butoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023029.png)
![5-(4-fluorophenyl)-1-methyl-N-[4-(propan-2-yl)benzyl]-1H-imidazol-2-amine](/img/structure/B15023034.png)
![4-[(E)-({2-[N-(3-Methylphenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15023038.png)
![(2E)-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B15023046.png)
![1-(3-Butoxyphenyl)-7-fluoro-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023047.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-4-chlorobenzamide](/img/structure/B15023055.png)
![4-[9-Bromo-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B15023064.png)

![2-bromo-4-[(E)-{2-[(2,4,6-tribromo-3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15023083.png)
